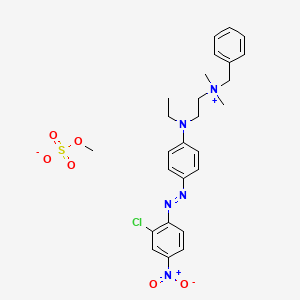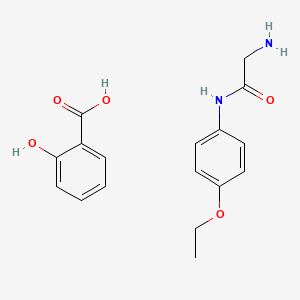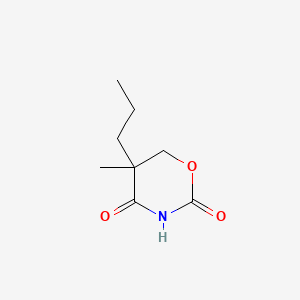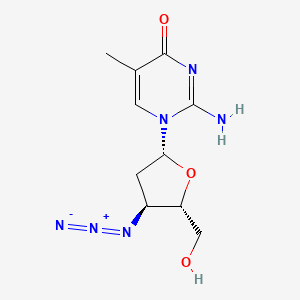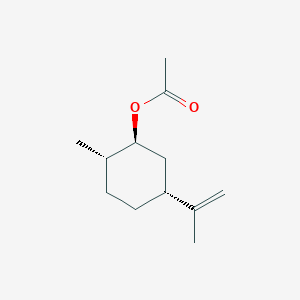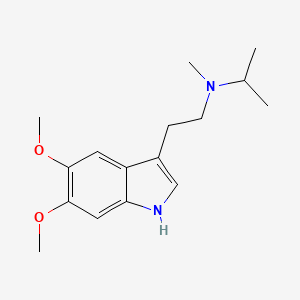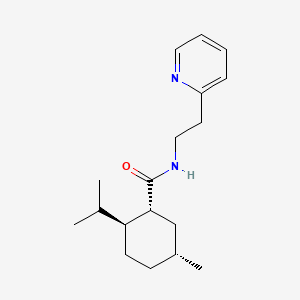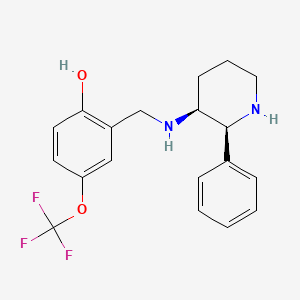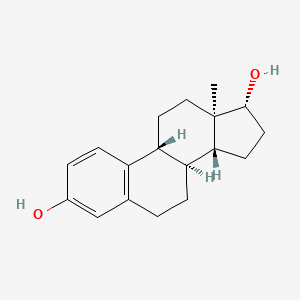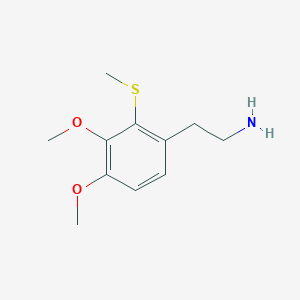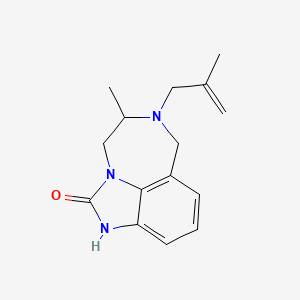
Einecs 301-004-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Deserpidine is synthesized through a series of chemical reactions involving the extraction of alkaloids from Rauwolfia canescens. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps of purification and chemical modification to isolate and stabilize the compound .
化学反応の分析
Deserpidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Deserpidine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of alkaloid chemistry and the development of synthetic methodologies.
Biology: It is used to study the effects of alkaloids on biological systems, particularly in the context of neurotransmitter regulation.
Medicine: It is used in the development of antihypertensive and antipsychotic drugs.
作用機序
Deserpidine exerts its effects by inhibiting the ATP/Mg2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron. The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase, causing a reduction in catecholamines .
類似化合物との比較
Deserpidine is similar to other alkaloid compounds such as Reserpine and Yohimbine. it is unique in its specific mechanism of action and its dual antipsychotic and antihypertensive properties. Other similar compounds include:
Reserpine: Another alkaloid from the Rauwolfia species, primarily used as an antihypertensive and antipsychotic agent.
Deserpidine’s unique combination of properties makes it a valuable compound in both scientific research and clinical applications.
特性
CAS番号 |
93966-52-0 |
|---|---|
分子式 |
C21H26ClN3O3S.CH2O2 C22H28ClN3O5S |
分子量 |
482.0 g/mol |
IUPAC名 |
2-[2-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylethoxy]-N,N-dimethylethanamine;formic acid |
InChI |
InChI=1S/C21H26ClN3O3S.CH2O2/c1-24(2)13-14-28-15-16-29(26,27)20-9-7-19(8-10-20)25-12-11-21(23-25)17-3-5-18(22)6-4-17;2-1-3/h3-10H,11-16H2,1-2H3;1H,(H,2,3) |
InChIキー |
IDBCGDXVDSEEAH-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOCCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl.C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



